molecular formula C20H14FN3O4 B250677 N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide

Cat. No.: B250677
M. Wt: 379.3 g/mol
InChI Key: WLZWJWCDTBRZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide, commonly known as CFTR inhibitor, is a small molecule that has gained significant attention in the scientific community in recent years. It is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating salt and water transport across the epithelial membranes. CFTR inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea.

Mechanism of Action

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor works by binding to the this compound protein and blocking its function. This compound protein is a chloride channel that regulates salt and water transport across the epithelial membranes. In cystic fibrosis, mutant this compound protein fails to function properly, leading to impaired salt and water transport and thick mucus accumulation. This compound inhibitors have been shown to restore the function of mutant this compound protein by binding to it and opening the chloride channel.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects. It has been shown to increase chloride secretion and reduce sodium absorption across the epithelial membranes. It also reduces mucus viscosity and improves ciliary function. In addition, this compound inhibitor has been shown to reduce inflammation and improve lung function in cystic fibrosis patients.

Advantages and Limitations for Lab Experiments

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor has several advantages and limitations for lab experiments. One of the main advantages is its high potency and specificity towards this compound protein. It also has good pharmacokinetic properties and can be easily administered in vitro and in vivo. However, one of the main limitations is its potential off-target effects and toxicity. It also requires careful dosing and monitoring to avoid adverse effects.

Future Directions

There are several future directions for N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor research. One of the main areas of research is the development of more potent and selective this compound inhibitors. Another area of research is the identification of new therapeutic applications for this compound inhibitors, such as in cancer and infectious diseases. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound inhibitors in various diseases.

Synthesis Methods

The synthesis of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-cyano-2-fluorobenzoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyaniline to obtain the corresponding amide. The final step involves the reaction of the amide with furfurylamine to obtain the this compound inhibitor in high yield and purity.

Scientific Research Applications

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. In cystic fibrosis, this compound inhibitors have been shown to restore the function of mutant this compound protein, leading to improved salt and water transport across the epithelial membranes. In polycystic kidney disease, this compound inhibitors have been shown to reduce cyst growth and improve renal function. In secretory diarrhea, this compound inhibitors have been shown to reduce fluid secretion and improve symptoms.

Properties

Molecular Formula

C20H14FN3O4

Molecular Weight

379.3 g/mol

IUPAC Name

N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H14FN3O4/c1-27-18-10-13(5-7-16(18)24-20(26)17-3-2-8-28-17)23-19(25)14-6-4-12(11-22)9-15(14)21/h2-10H,1H3,(H,23,25)(H,24,26)

InChI Key

WLZWJWCDTBRZFC-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC=CO3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC=CO3

Origin of Product

United States

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